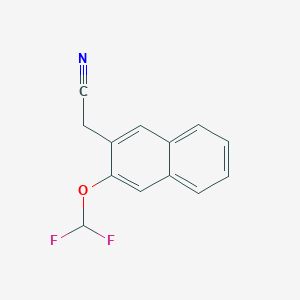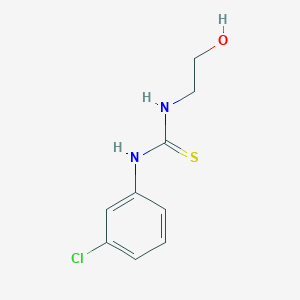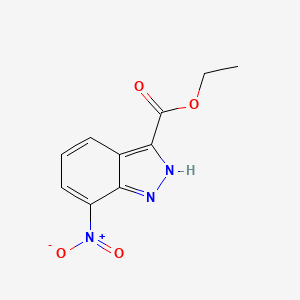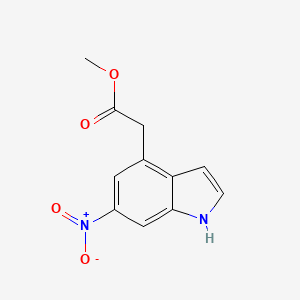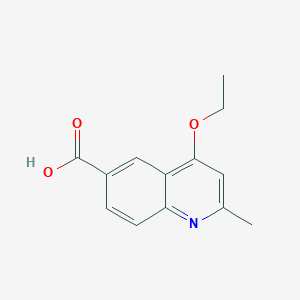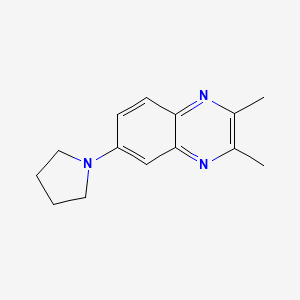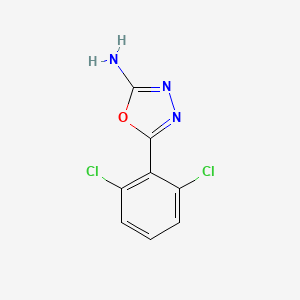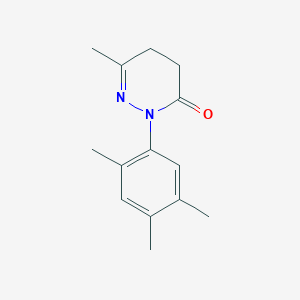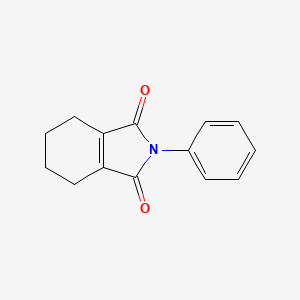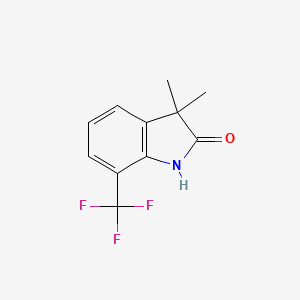![molecular formula C13H18O2Si B15067254 5-[Dimethyl(phenyl)silyl]oxan-2-one CAS No. 918422-59-0](/img/structure/B15067254.png)
5-[Dimethyl(phenyl)silyl]oxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one is a compound that belongs to the class of organosilicon compounds It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with a dimethyl(phenyl)silyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one typically involves the reaction of a suitable tetrahydropyran derivative with a dimethyl(phenyl)silyl reagent. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity.
化学反应分析
Types of Reactions
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, hydrogenation catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or room temperature ionic liquids .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield silyl oxides, while reduction can produce silyl alcohols or other reduced derivatives. Substitution reactions can lead to a variety of functionalized tetrahydropyran derivatives .
科学研究应用
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one exerts its effects involves interactions with molecular targets and pathways specific to its structure. The silyl group can interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler analog without the silyl group.
Dimethyl(phenyl)silyl derivatives: Compounds with similar silyl groups but different core structures.
2H-Pyran derivatives: Compounds with similar pyran rings but different substituents.
Uniqueness
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one is unique due to the combination of the tetrahydropyran ring and the dimethyl(phenyl)silyl group. This combination imparts specific chemical and physical properties that are not found in simpler analogs or other silyl derivatives .
属性
CAS 编号 |
918422-59-0 |
|---|---|
分子式 |
C13H18O2Si |
分子量 |
234.37 g/mol |
IUPAC 名称 |
5-[dimethyl(phenyl)silyl]oxan-2-one |
InChI |
InChI=1S/C13H18O2Si/c1-16(2,11-6-4-3-5-7-11)12-8-9-13(14)15-10-12/h3-7,12H,8-10H2,1-2H3 |
InChI 键 |
BFOSFHBIEIAGSO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1CCC(=O)OC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


